N,N-Dimethyl-10H-phenoxazine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-10H-phenoxazine-2-sulfonamide: is a chemical compound with the molecular formula C14H14N2O2S It is a derivative of phenoxazine, which is known for its diverse range of biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-10H-phenoxazine-2-sulfonamide typically involves the reaction of phenoxazine derivatives with sulfonamide groups. One common method includes the condensation of 2-aminophenol with dimethyl sulfate to form the phenoxazine core, followed by sulfonation using chlorosulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dimethyl-10H-phenoxazine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phenoxazine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted phenoxazine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-Dimethyl-10H-phenoxazine-2-sulfonamide is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential antimicrobial and antitumor properties. It has shown promise in inhibiting the growth of certain bacterial and cancer cell lines .
Medicine: The compound’s pharmacological properties are being explored for the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-10H-phenoxazine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and disrupt cellular processes, leading to its antimicrobial and antitumor effects. The sulfonamide group plays a crucial role in binding to active sites of enzymes, thereby inhibiting their activity .
Vergleich Mit ähnlichen Verbindungen
Phenothiazine: Similar in structure but contains a sulfur atom in place of the oxygen atom in phenoxazine.
Phenoxazine: The parent compound, lacking the sulfonamide and dimethylamino groups.
Sulfonamide Derivatives: Compounds with similar sulfonamide groups but different core structures.
Uniqueness: N,N-Dimethyl-10H-phenoxazine-2-sulfonamide is unique due to its combined phenoxazine and sulfonamide structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
92192-04-6 |
---|---|
Molekularformel |
C14H14N2O3S |
Molekulargewicht |
290.34 g/mol |
IUPAC-Name |
N,N-dimethyl-10H-phenoxazine-2-sulfonamide |
InChI |
InChI=1S/C14H14N2O3S/c1-16(2)20(17,18)10-7-8-14-12(9-10)15-11-5-3-4-6-13(11)19-14/h3-9,15H,1-2H3 |
InChI-Schlüssel |
BVIGLSCRHCOLQE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)OC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.